molecular formula C16H19N3O4 B2893583 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014070-25-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B2893583
M. Wt: 317.345
InChI Key: WKZRNSOEHXFPRE-UHFFFAOYSA-N
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Description

Compounds with the benzo[d][1,3]dioxol-5-ylmethyl moiety are often used in the synthesis of various pharmaceuticals . They are typically aromatic compounds, which means they have a ring structure that allows for the delocalization of electrons .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzo[d][1,3]dioxol-5-ylmethyl derivative with another compound to form the desired product . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques, such as NMR and IR spectroscopy . Crystallography can also be used to determine the 3D structure .


Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the specific compound and the conditions. They might undergo various types of reactions, including condensation, substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. These might include determining their melting point, solubility, and stability .

Scientific Research Applications

Synthesis of Derivatives and Biological Evaluation

  • Pyrazole- and Tetrazole-Related C-nucleosides Synthesis : This compound serves as a precursor in the synthesis of pyrazole- and tetrazole-related C-nucleosides. These derivatives have shown moderate inhibitors of in vitro growth of tumor cell lines and displayed selective cytotoxic activity against certain cells, highlighting their potential as anticancer agents (Popsavin et al., 2002).

  • Herbicidal Activity : Derivatives of this compound have been explored for their herbicidal activity against various weeds, demonstrating the potential for agricultural applications. The structure-activity relationship indicates the influence of substituents on the pyrazole ring on herbicidal efficiency (Ohno et al., 2004).

  • Antiviral and Antitumor Activities : The synthesis of 4-homopyrazofurin and related compounds from this class has been reported, though these compounds did not show significant antiviral activity against a range of viruses. This exploration is crucial for understanding the structural requirements for antiviral efficacy (Sauer et al., 1993).

  • Antibacterial Agents : Novel analogs containing the benzothiazole nucleus derived from this compound class showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings contribute to the development of new antibacterial agents (Palkar et al., 2017).

  • Synthesis and Evaluation of Anti-Influenza Agents : A new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives was developed, showing significant anti-influenza A virus activity. Such research paves the way for the discovery of novel antiviral compounds (Hebishy et al., 2020).

  • Inhibition of Tumor Metastasis : Studies targeting the urokinase receptor with derivatives of this compound class demonstrated potential in inhibiting tumor growth and metastasis, underlining the importance of these compounds in cancer research (Wang et al., 2011).

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific structure. Some might be harmful if inhaled, ingested, or if they come into contact with the skin .

Future Directions

The future directions for research on these compounds could include further exploration of their potential uses in medicine, particularly as antitumor agents . Additionally, more research could be done to improve their synthesis and understand their mechanisms of action.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-3-19-9-12(16(18-19)21-4-2)15(20)17-8-11-5-6-13-14(7-11)23-10-22-13/h5-7,9H,3-4,8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZRNSOEHXFPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

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